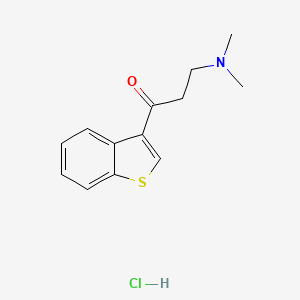

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride

Description

The compound “1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride” is a propanone derivative featuring a benzo[b]thiophene (benzothienyl) aromatic system substituted at the 3-position, a dimethylamino group at the propanone’s 3-position, and a hydrochloride salt.

Properties

IUPAC Name |

1-(1-benzothiophen-3-yl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS.ClH/c1-14(2)8-7-12(15)11-9-16-13-6-4-3-5-10(11)13;/h3-6,9H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWUPJUWLHHZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CSC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209844 | |

| Record name | AQ 1989 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-40-5 | |

| Record name | AQ 1989 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AQ 1989 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride (commonly referred to as AQ 1989) is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. With the molecular formula , this compound features a propanone group and is characterized by its benzo[b]thiophene and dimethylamino moieties. The hydrochloride form enhances its solubility, making it suitable for various pharmacological applications.

Research indicates that AQ 1989 exhibits anti-thrombotic properties primarily by inhibiting platelet aggregation. This mechanism is crucial in preventing thrombosis-related conditions, which can lead to severe cardiovascular events. The compound's action may involve modulation of specific signaling pathways within platelets, though detailed mechanisms are still under investigation.

Biological Activity Overview

The biological activities of AQ 1989 can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-thrombotic | Inhibits platelet aggregation; potential for treating cardiovascular diseases. |

| Interaction Studies | Preliminary studies suggest interactions with receptors involved in platelet activation. Further research is needed to elucidate the full interaction profile. |

Structural Analogues and Their Activities

Understanding the biological activity of AQ 1989 can be enriched by examining its structural analogues:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | Similar core structure | Different thiophene substitution |

| Benzo[b]thiophen-3-ylmethanamine hydrochloride | Lacks propanone group | Focus on amine functionality |

| AQ 1989 | - | Anti-thrombotic agent |

These comparisons underscore how AQ 1989's unique combination of functional groups may contribute to its distinct pharmacological profile.

Future Research Directions

Further investigations are essential to fully characterize the biological activity and therapeutic potential of AQ 1989. Key areas for future research include:

- Pharmacodynamics and Pharmacokinetics : Detailed studies on how AQ 1989 interacts with various biological receptors and pathways will provide insights into its efficacy and safety profile.

- Potential Modifications : Exploring structural modifications may lead to the development of new analogues with improved therapeutic properties.

Scientific Research Applications

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride is a chemical compound with the molecular formula . It features a propanone group substituted with a benzo[b]thiophene and a dimethylamino moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water, making it useful for various applications in medicinal chemistry and pharmacology. This compound exhibits significant biological activity, particularly as an anti-thrombotic agent.

Scientific Research Applications

The primary applications of this compound include functioning as an anti-thrombotic agent by inhibiting platelet aggregation, which is vital for preventing thrombosis-related conditions. Its mechanism of action may involve modulation of specific signaling pathways in platelets, although detailed mechanisms require further investigation. Additionally, its unique structure may allow for further modifications leading to new therapeutic agents.

Interaction studies of this compound are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that it interacts with various receptors involved in platelet activation. Further research is needed to elucidate its full interaction profile with other biological molecules and pathways.

Several compounds share structural similarities with this compound.

These compounds highlight the uniqueness of this compound due to its combined structural features that enhance its biological activity while providing avenues for further research and development in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Propanone Derivatives

Pharmacological and Toxicological Profiles

- Target Compound: Limited direct data, but benzo[b]thiophene analogs are explored in CNS drug discovery due to enhanced blood-brain barrier penetration. Toxicity may align with dimethylamino propanones (e.g., LD50 ~180 mg/kg ivn in structurally related indole derivatives ).

- Bupropion HCl : Well-characterized safety profile; LD50 (oral rat) = 340 mg/kg. Used for depression/smoking cessation .

- RS 67333 : High 5-HT4 selectivity; minimal toxicity in preclinical models .

Physicochemical Properties

- Lipophilicity : The benzo[b]thienyl group in the target compound likely increases logP compared to phenyl analogs (e.g., logP of Bupropion = 2.96 ).

- Solubility : Hydrochloride salts improve aqueous solubility. For example, Bupropion HCl is freely soluble in water (>100 mg/mL), while phenyl-substituted analogs may exhibit lower solubility .

Preparation Methods

Synthetic Routes and Methodological Frameworks

Friedel-Crafts Acylation-Based Synthesis

The most well-documented approach originates from US Patent US5948795A, which outlines a four-step sequence to construct the benzothiophene core and introduce the propanone moiety:

Thioacetamide Intermediate Formation

The synthesis begins with the condensation of 2,4-dimethoxybenzaldehyde with N,N-dimethylthioformamide under strongly basic conditions. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C facilitates the deprotonation of the aldehyde, followed by nucleophilic attack on the thiocarbonyl group. This step yields a 2-hydroxy-N,N-dimethylthioacetamide intermediate with a 46% isolated yield.

Acid-Catalyzed Cyclization

The thioacetamide undergoes cyclization in dichloroethane using methanesulfonic acid as a catalyst at 120°C. This step induces intramolecular electrophilic aromatic substitution, forming the 4,6-dimethoxybenzo[b]thiophene scaffold. The dimethylamino group at the 2-position is retained during this process, critical for subsequent functionalization.

Friedel-Crafts Acylation

The benzothiophene intermediate is acylated at the 3-position using 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) in chlorobenzene at 100–105°C facilitates electrophilic substitution, introducing the propanone group. This step achieves a 47% yield after workup.

Hydrochloride Salt Formation

The tertiary amine is protonated using hydrochloric acid, enhancing water solubility. Crystallization from ether/petroleum ether yields the hydrochloride salt as a yellow solid.

Alternative Pathways via Newman-Kwart Rearrangement

A complementary strategy, adapted from the synthesis of analogous benzo[b]thiophene derivatives, involves a Newman-Kwart rearrangement (Scheme 1):

O-Arylthiocarbamate Synthesis

5-Nitro-2-hydroxyacetophenone reacts with N,N-dimethylthiocarbamoyl chloride in dimethylformamide (DMF) with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form an O-arylthiocarbamate.

Thermal Rearrangement and Hydrolysis

Heating in toluene induces the Newman-Kwart rearrangement, converting the O-arylthiocarbamate to an S-arylthiocarbamate. Subsequent hydrolysis with aqueous sodium hydroxide generates a thiophenol, which cyclizes to the benzo[b]thiophene core under acidic conditions.

Comparative Analysis

While this method avoids low-temperature LDA use, it introduces nitro groups that require reduction, complicating the synthesis of the target compound.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

- Low-Temperature Steps : The LDA-mediated condensation (−78°C) ensures kinetic control, minimizing side reactions. Substituting THF with hexane reduces solvent viscosity, improving mixing.

- Cyclization Solvents : Dichloroethane’s high boiling point (83°C) permits reflux without pressurization, whereas xylenes (boiling point 140°C) accelerate cyclization but risk decomposition.

Data Tables: Synthesis Method Comparison

Challenges and Mitigation Strategies

Moisture Sensitivity

LDA and AlCl₃ require anhydrous conditions. Implementing Schlenk-line techniques or molecular sieves improves reproducibility.

Q & A

Basic Research: How can the synthesis of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride be optimized for higher yields?

Methodological Answer:

Synthesis optimization typically involves:

- Condensation Reactions : Reacting benzo[b]thiophene derivatives with dimethylamino-propanone precursors. Carbodiimide coupling agents (e.g., EDC, referenced in ) can enhance amide bond formation in related structures .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates.

- Catalysis : Tertiary amines (e.g., DMAP) may accelerate reaction rates.

- Purification : Recrystallization using ethanol/water mixtures or chromatographic methods (HPLC) can isolate the hydrochloride salt.

- Yield Monitoring : Use LC-MS or NMR to track intermediate formation (see for analytical workflows) .

Basic Research: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, dimethylamino N-H vibrations) .

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.2–3.0 ppm (dimethylamino protons) and aromatic signals (δ 6.5–8.5 ppm) for the benzo[b]thienyl group.

- ¹³C NMR : Carbonyl resonance near δ 200 ppm and aromatic carbons (δ 110–150 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Validates chloride content in the hydrochloride salt .

Advanced Research: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

SAR studies require:

- Structural Modifications : Synthesize analogs with variations in the benzo[b]thienyl group (e.g., halogenation, methoxy substitutions) or dimethylamino chain length (see for bromophenyl/dimethylamino analogs) .

- Biological Assays : Test derivatives for target affinity (e.g., receptor binding assays) and pharmacokinetic properties (solubility, metabolic stability).

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with biological targets.

- Data Correlation : Compare substituent effects on activity using regression analysis .

Advanced Research: How should researchers resolve contradictions in thermal stability data (e.g., melting point discrepancies)?

Methodological Answer:

Address discrepancies via:

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to detect polymorphic transitions .

- Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures and rule out solvent residues.

- Powder X-ray Diffraction (PXRD) : Identify crystalline phases; inconsistent patterns suggest polymorphs or hydrates.

- Cross-Validation : Compare results with literature analogs (e.g., for phenothiazine derivatives) .

Advanced Research: What strategies are effective for impurity profiling in this compound?

Methodological Answer:

Impurity analysis involves:

- HPLC-MS : Use reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate byproducts (e.g., unreacted intermediates).

- Reference Standards : Compare retention times and MS spectra with known impurities (e.g., lists o-bupropion as a related impurity) .

- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways.

- Quantitative NMR (qNMR) : Quantify impurities lacking UV chromophores .

Advanced Research: How can researchers differentiate polymorphic forms of this hydrochloride salt?

Methodological Answer:

Polymorph characterization includes:

- Single-Crystal XRD : Resolve crystal packing and hydrogen-bonding patterns.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which varies between polymorphs.

- Solid-State NMR : Distinguish polymorphs via ¹³C chemical shift anisotropy.

- Morphological Analysis : Use scanning electron microscopy (SEM) to compare crystal habits (e.g., needle vs. plate structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.